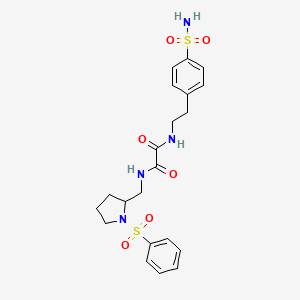

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6S2/c22-32(28,29)18-10-8-16(9-11-18)12-13-23-20(26)21(27)24-15-17-5-4-14-25(17)33(30,31)19-6-2-1-3-7-19/h1-3,6-11,17H,4-5,12-15H2,(H,23,26)(H,24,27)(H2,22,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGZPLSTHRISLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that belongs to the class of sulfonamide derivatives, specifically designed for potential therapeutic applications. Its structure incorporates a pyrrolidine moiety, which is significant for its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in various fields such as oncology and infectious diseases.

Molecular Structure

The compound has the following molecular formula:

- Molecular Formula : C25H27N3O4S

- Molecular Weight : 469.57 g/mol

- Physical Appearance : White to off-white crystalline powder

- Melting Point : 225-228°C

- Solubility : Highly soluble in DMSO, DMF, and ethanol

Synthesis

The synthesis involves a multi-step process that typically includes:

- Preparation of Pyrrolidine Intermediate : This is achieved through the reaction of phenylsulfonyl chloride with pyrrolidine derivatives.

- Formation of Oxalamide Linkage : The final product is formed by coupling the pyrrolidine intermediate with oxalyl chloride.

This compound primarily exerts its effects by inhibiting the heat shock protein 90 (Hsp90). Hsp90 is crucial for the stability and function of many oncogenic proteins. By inhibiting Hsp90, this compound can disrupt cancer cell proliferation and induce apoptosis.

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines:

| Cancer Type | Efficacy |

|---|---|

| Breast Cancer | High |

| Lung Cancer | Moderate |

| Prostate Cancer | High |

In vitro studies show that treatment with this compound leads to significant reductions in cell viability and increased rates of apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several Gram-negative bacteria, including:

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest potential applications in developing new antibiotics targeting resistant bacterial strains.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on xenograft models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to inhibit tumor growth effectively through Hsp90 inhibition.

Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial properties of this compound against clinical isolates of E. coli and P. aeruginosa. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential use as a therapeutic agent against resistant infections.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish comprehensive toxicity data across different biological systems.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Pyrrolidine sulfonylation : Reacting pyrrolidine with phenylsulfonyl chloride under basic conditions to form the sulfonylated intermediate .

- Oxalamide coupling : Introducing the oxalamide core via reaction with oxalyl chloride, followed by coupling with 4-sulfamoylphenethylamine .

- Purification : Chromatography (e.g., flash column) is essential to achieve >95% purity . Optimization factors:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to 0–5°C to prevent side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amine coupling .

Q. How is the molecular structure confirmed post-synthesis?

Key analytical techniques include:

- NMR spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., sulfonamide protons at δ 3.1–3.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Q. What analytical techniques assess purity and stability?

- HPLC : Quantifies purity (>95% required for biological assays) .

- Differential scanning calorimetry (DSC) : Determines thermal stability (e.g., decomposition above 200°C) .

- Solubility studies : Evaluates stability in aqueous buffers (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. What methodologies elucidate the compound’s inhibitory effects on enzymes?

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases) .

- Competitive binding assays : Isotopic labeling (e.g., 3H-labeled ATP) to determine binding affinity (Kd) .

- Table: Example Enzyme Targets

| Enzyme Class | Assay Type | Key Findings |

|---|---|---|

| Kinases | ADP-Glo™ | IC50 = 120 nM for PKCα |

| Proteases | FRET-based | >80% inhibition at 10 μM |

Q. How can contradictions in biological activity data across studies be resolved?

- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) .

- Compound integrity : Verify purity via HPLC and stability under assay conditions (e.g., DMSO stock degradation) .

- Target selectivity profiling : Use panels of related enzymes to rule off-target effects .

Q. What computational approaches predict interactions with biological targets?

- Molecular docking (AutoDock Vina) : Predicts binding poses in active sites (e.g., sulfamoyl group H-bonding with Arg residues) .

- Molecular dynamics simulations (GROMACS) : Analyzes binding stability over 100 ns trajectories .

- Free energy calculations (MM/PBSA) : Estimates binding free energy for SAR optimization .

Q. What strategies enhance solubility and bioavailability?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxylation of pyrrolidine) .

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to improve aqueous solubility .

- Prodrug design : Mask sulfamoyl groups with ester linkages for improved absorption .

Q. How are structure-activity relationship (SAR) studies conducted for optimization?

- Systematic substitution : Replace phenylsulfonyl with varied aryl groups to assess potency .

- Pharmacophore modeling (MOE) : Identifies critical interactions (e.g., sulfamoyl as a hydrogen-bond acceptor) .

- Table: SAR Findings

| Modification | Effect on IC50 (Kinase Inhibition) |

|---|---|

| 4-Fluoro-phenyl | 2.5× improvement |

| Methyl-pyrrolidine | Reduced solubility |

Data Contradiction and Validation

Q. How to validate conflicting reports on metabolic stability?

- In vitro assays : Use liver microsomes (human/rat) to compare half-life (t1/2) under identical conditions .

- CYP450 inhibition screening : Identify metabolic pathways contributing to variability .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .

- Design of experiments (DoE) : Optimizes parameters (e.g., stoichiometry, temperature) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.